

CAS number and molecular weight of 6-methoxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-methoxy-1H-indazole-3-carbaldehyde

Cat. No.: B1593061

[Get Quote](#)

An In-Depth Technical Guide to **6-methoxy-1H-indazole-3-carbaldehyde**: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of **6-methoxy-1H-indazole-3-carbaldehyde**, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We delve into its fundamental chemical and physical properties, provide an expert-driven perspective on its synthesis via the nitrosation of 6-methoxyindole, and discuss its characterization by modern spectroscopic techniques. Furthermore, this guide explores the compound's role as a versatile intermediate for the development of novel therapeutics, grounded in the established pharmacological importance of the indazole scaffold. Detailed, field-proven experimental protocols are provided to enable researchers to synthesize and utilize this valuable compound.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.^[1] Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal core for designing potent and selective modulators of biological targets. Indazole derivatives have demonstrated a wide

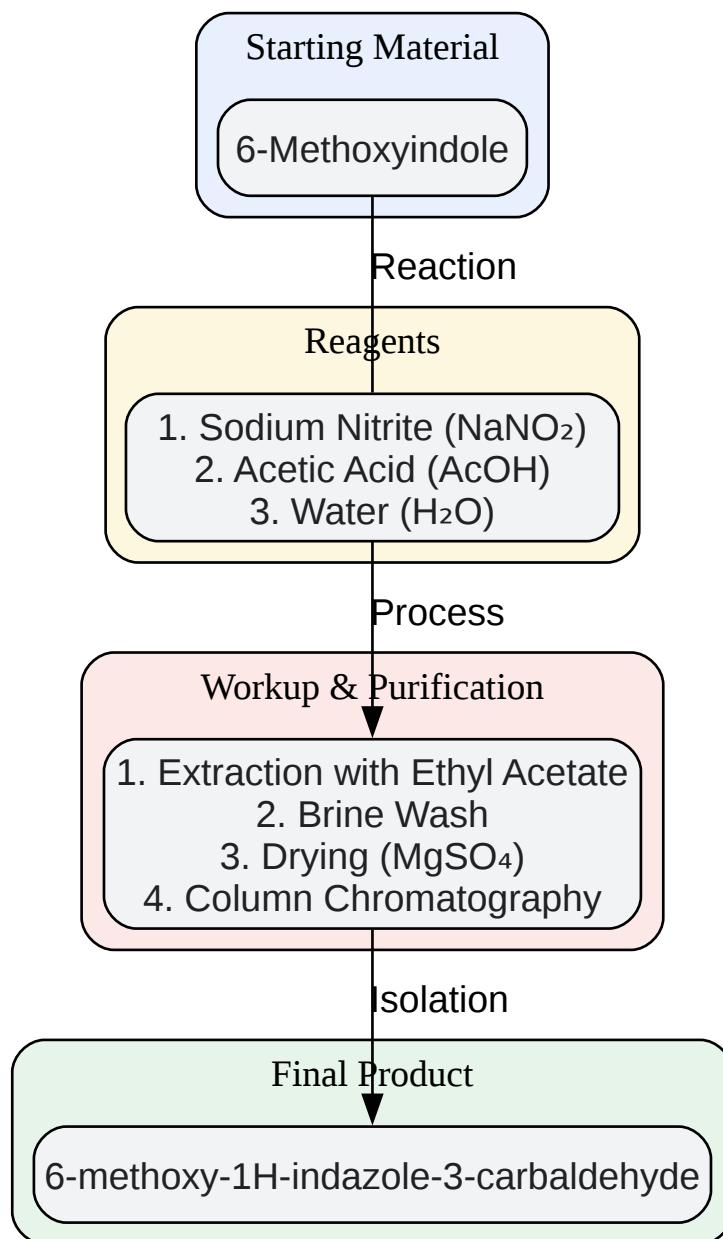
array of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[2][3] Notably, the indazole motif is present in several FDA-approved kinase inhibitor drugs, highlighting its clinical relevance.[4][5]

6-methoxy-1H-indazole-3-carbaldehyde emerges as a key intermediate for accessing a diverse library of 3-substituted indazole derivatives. The aldehyde functionality at the C3 position is a versatile chemical handle for further elaboration, while the methoxy group at the C6 position can modulate the molecule's electronic properties, solubility, and metabolic stability, making it a valuable tool for drug development professionals.[6]

Chemical and Physical Properties

A precise understanding of a compound's physical properties is critical for its handling, purification, and use in subsequent reactions. The key identifiers and properties of **6-methoxy-1H-indazole-3-carbaldehyde** are summarized below.

Property	Value	Source(s)
CAS Number	518987-37-6	[7][8][9]
Molecular Formula	C ₉ H ₈ N ₂ O ₂	[7][8][10]
Molecular Weight	176.17 g/mol	[7][8][10]
Appearance	Solid (Typical for indazoles)	N/A
Melting Point	200.1-200.2 °C	[10]
Boiling Point	391.7±22.0 °C (Predicted)	[10]
Solubility	Soluble in polar organic solvents (e.g., DMF, DMSO, Acetone)	N/A


Synthesis and Mechanistic Insights: From Indole to Indazole

The most direct and efficient route to 1H-indazole-3-carboxaldehydes is the acid-mediated nitrosative rearrangement of the corresponding indole.[4][5] This transformation provides a

robust method for converting readily available indoles into the more synthetically valuable indazole scaffold.

Reaction Overview

The synthesis begins with 6-methoxyindole, which undergoes nitrosation at the C3 position, followed by a cascade of intramolecular rearrangements to yield the final indazole product. This method is advantageous due to its mild conditions and operational simplicity.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **6-methoxy-1H-indazole-3-carbaldehyde**.

Mechanistic Rationale

The conversion of an indole to an indazole via nitrosation is a fascinating and elegant transformation. Understanding the mechanism provides insight into the reaction's efficiency and potential side products.

- **Nitrosation:** In a slightly acidic medium (e.g., acetic acid), sodium nitrite generates nitrous acid (HONO), which forms the electrophilic nitrosonium ion (NO⁺). The electron-rich C3 position of the indole ring attacks the nitrosonium ion.
- **Oxime Formation:** The initial adduct quickly tautomerizes to the more stable 3-nitrosoindole, which exists in equilibrium with its oxime tautomer.
- **Ring Opening:** Protonation of the indole nitrogen promotes the addition of a water molecule to the C2 position. This intermediate is unstable and undergoes a retro-Michael-type ring opening, breaking the C2-C3 bond to form an ortho-amino-cinnamaldehyde derivative with an oxime.
- **Ring Closure (Cyclization):** The terminal amino group then performs an intramolecular nucleophilic attack on the aldehyde carbon, followed by dehydration, to form the stable pyrazole ring of the indazole system.

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of indole-to-indazole rearrangement.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. While specific spectra for this exact compound are not publicly available, its structure can be confidently confirmed using a

combination of NMR, IR, and mass spectrometry, with expected data extrapolated from closely related analogs.[\[4\]](#)[\[11\]](#)

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Aldehyde Proton (-CHO): A singlet around δ 10.2 ppm.- Indazole NH: A very broad singlet, typically downfield ($> \delta$ 13.0 ppm).- Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.2 ppm) corresponding to the protons at the C4, C5, and C7 positions, with characteristic coupling patterns.- Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9 ppm integrating to 3H.
¹³ C NMR	<ul style="list-style-type: none">- Aldehyde Carbonyl (C=O): A signal in the δ 185-188 ppm range.- Aromatic/Heteroaromatic Carbons: Multiple signals between δ 95-160 ppm. The carbon attached to the methoxy group (C6) would appear significantly upfield.- Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- N-H Stretch: A broad absorption band around 3300-3100 cm⁻¹.- C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1690 cm⁻¹.- C-O Stretch (Methoxy): An absorption band around 1250 cm⁻¹.
Mass Spectrometry	<ul style="list-style-type: none">- [M+H]⁺: Expected at m/z 177.06.- [M-H]⁻: Expected at m/z 175.05.

Applications in Drug Discovery

6-methoxy-1H-indazole-3-carbaldehyde is not an end product but a high-value starting material. Its utility stems from the aldehyde group, which can be transformed into a vast array of functional groups and heterocyclic systems.

- Kinase Inhibitors: The indazole scaffold is a cornerstone in the design of kinase inhibitors for oncology.[12] The aldehyde can be converted via reductive amination, Wittig reactions, or condensations to install side chains that target the ATP-binding pocket of various kinases.
- Antimicrobial and Antiprotozoal Agents: The indazole core is found in compounds with potent antimicrobial activity.[13] The aldehyde can be used to synthesize hydrazones, Schiff bases, and other derivatives known to possess antibacterial and antifungal properties.
- CNS-Active Agents: Indazole derivatives have been explored for their activity on central nervous system targets, such as serotonin receptors.[2] The aldehyde provides a synthetic entry point for creating analogs with modulated properties for potential use in neurological disorders.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous compounds and represent a self-validating system from synthesis to purification.[4]

Protocol 1: Synthesis of 6-methoxy-1H-indazole-3-carbaldehyde

Materials:

- 6-Methoxyindole
- Sodium Nitrite (NaNO_2)
- Glacial Acetic Acid
- Deionized Water
- Ethyl Acetate (EtOAc)
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica Gel for column chromatography

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer, add 6-methoxyindole (1.0 eq).
- Add a mixture of glacial acetic acid and water (e.g., a 2:1 v/v ratio). Stir until the indole is fully dissolved or suspended.
- Cool the mixture to 0-5 °C in an ice-water bath.
- In a separate beaker, prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of deionized water.
- Add the sodium nitrite solution dropwise to the cooled indole mixture over 30-45 minutes.
Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of undesired side products.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
- Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Procedure:

- Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

- Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or ethyl acetate.
- Load the dissolved crude product onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc/Hexane and gradually increasing to 50% EtOAc/Hexane).
- Collect fractions and analyze by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to yield **6-methoxy-1H-indazole-3-carbaldehyde** as a solid.
- Confirm the structure and purity using the spectroscopic methods outlined in Section 4.

Conclusion

6-methoxy-1H-indazole-3-carbaldehyde is a strategically important molecule for chemical and pharmaceutical research. Its straightforward synthesis from inexpensive starting materials, combined with the versatility of the aldehyde functional group, makes it an indispensable building block. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to effectively synthesize, characterize, and utilize this compound in the pursuit of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
2. derpharmacemica.com [derpharmacemica.com]
3. researchgate.net [researchgate.net]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. allbiopharm.com [allbiopharm.com]
- 8. 6-METHOXY-1H-INDAZOLE-3-CARBALDEHYDE CAS#: 518987-37-6 [amp.chemicalbook.com]
- 9. 6-METHOXY-1H-INDAZOLE-3-CARBALDEHYDE | 518987-37-6 [chemicalbook.com]
- 10. 6-METHOXY-1H-INDAZOLE-3-CARBALDEHYDE CAS#: 518987-37-6 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [CAS number and molecular weight of 6-methoxy-1H-indazole-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593061#cas-number-and-molecular-weight-of-6-methoxy-1h-indazole-3-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com